Chloroethane-1,1-d2
Description
Historical Context of Deuterated Chloroethane Derivatives
The development of deuterated organic compounds emerged from foundational discoveries in isotopic chemistry. Deuterium, discovered by Harold Urey in 1931, revolutionized the study of molecular structures and reaction mechanisms. Early applications focused on synthesizing isotopically labeled analogs of simple hydrocarbons to investigate bond vibrations, kinetic isotope effects, and metabolic pathways. Chloroethane (ethyl chloride), first synthesized in the 15th century via ethanol and hydrochloric acid reactions, became a target for deuterium labeling due to its role as a model compound in nucleophilic substitution (SN2) studies.
The synthesis of chloroethane-1,1-d2 (CH3CD2Cl) gained prominence in the mid-20th century alongside advances in microwave spectroscopy. For example, rotational constants of deuterated ethyl chloride isomers (trans and gauche CH2DCH2Cl) were measured in 1955 to refine molecular geometries, revealing a staggered equilibrium configuration with a C–Cl bond length of 1.7785 Å. These studies underscored the utility of deuterium in resolving structural ambiguities, as isotopic substitution reduced spectral complexity while preserving electronic environments.
By the 1970s, synthetic methodologies for this compound evolved to include zinc-deuterium oxide reduction of halogenated precursors and halogen-deuterium exchange under basic conditions. These techniques enabled the production of compounds with isotopic purities exceeding 98 atom % D, critical for mechanistic studies in physical organic chemistry.
Isotopic Labeling in Organochlorine Compound Research
This compound serves as a pivotal tool in isotopic labeling, offering insights into reaction dynamics and molecular interactions. Its applications span three key domains:
Kinetic Isotope Effects (KIEs):
Deuterium substitution at the β-position (C-1) alters reaction rates in SN2 mechanisms. For instance, the secondary β-deuterium KIE for cyanide displacement on ethyl chloride-1,1-d2 in dimethyl sulfoxide (DMSO) revealed a late, product-like transition state. Comparative studies using density functional theory (DFT) further correlated experimental KIEs with computed force constants, validating theoretical models of substituent effects.Spectroscopic Probes:
Microwave and infrared spectroscopy leverage the mass difference between protium and deuterium to resolve vibrational and rotational modes. The torsional frequency of this compound, estimated at 236 cm⁻¹, provided evidence for a 3.4 kcal/mol rotational barrier in the ethyl chloride backbone. Such data inform force field parametrization in computational chemistry.Thermal Unimolecular Reactions:
Collisional energy transfer studies in deuterated ethyl chloride isomers elucidated pressure-dependent decomposition pathways. For example, chloroethane-1,1,2-d3 exhibited distinct two-channel dissociation behavior under pyrolysis, highlighting isotope-specific stabilization of intermediates.
Table 1: Key Properties and Applications of this compound
The integration of this compound into reaction mechanisms has clarified stereoelectronic effects in nucleophilic substitutions. For instance, nitrogen-15 and carbon-13 KIEs measured in tandem with deuterium labeling demonstrated synergistic electronic and steric contributions to transition state stabilization. Such multidimensional isotopic analyses refine predictive models in organic synthesis.
Furthermore, deuterated chloroethane derivatives facilitate non-radioactive tracing in atmospheric chemistry. Isotopic mass shifts (e.g., M+2 in mass spectrometry) enable precise tracking of ethyl chloride degradation products in environmental samples, aiding studies on ozone depletion potential.
Properties
IUPAC Name |
1-chloro-1,1-dideuterioethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3/i2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYZWHHZPQKTII-CBTSVUPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584357 | |
| Record name | Chloro(1,1-~2~H_2_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3652-86-6 | |
| Record name | Ethane-1,1-d2, 1-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3652-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloro(1,1-~2~H_2_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3652-86-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Hydrochlorination of Deuterated Ethanol
One of the most industrially relevant methods for preparing chloroethane derivatives is the reaction of ethanol with hydrogen chloride under catalytic conditions. For the deuterated analog, the starting material is ethanol labeled with deuterium at the 1,1-positions (1,1-dideuterioethanol). The reaction proceeds as follows:
Step 1: Preparation of 1,1-dideuterioethanol
- Typically synthesized by reduction of acetaldehyde with deuterium sources or exchange reactions in deuterated solvents.
Step 2: Reaction with hydrogen chloride (HCl)
- Preheated deuterated ethanol is mixed with HCl gas.
- The mixture is introduced into a reaction kettle containing a zinc chloride aqueous catalyst.
- Reaction conditions: 100-160 °C, pressure 0.01-0.2 MPa.
- Water generated during the reaction is removed continuously.
- The reaction converts 1,1-dideuterioethanol to this compound with high conversion efficiency.
Step 3: Product purification
- The crude gas-phase this compound is condensed.
- It passes through water absorption towers and sulfuric acid drying towers to remove residual HCl, ethanol, ether, and water.
- Final compression and liquefaction yield high-purity this compound.
- High ethanol conversion rate (up to 95% in advanced reactors)
- Continuous production possible
- Mild reaction conditions
- High product purity (>99.5%)
- Requires deuterated ethanol as starting material, which can be costly
- Handling of corrosive HCl gas and catalysts
This method is adapted from the continuous production of chloroethane, with modifications to use deuterated ethanol for isotopic labeling.
Comparative Data Table of Preparation Methods
Research Findings and Industrial Considerations
The continuous hydrochlorination method with zinc chloride catalyst is the most practical for industrial-scale production of this compound due to its high conversion and purity, as well as the possibility for automation and continuous operation.
The reaction benefits from preheating and premixing of reactants to improve contact and reaction rates, reducing energy consumption and improving yield.
Handling of deuterated ethanol is a key cost factor; thus, efficient synthesis or procurement of this precursor is essential.
Post-reaction purification involves multi-stage absorption and drying to remove residual reactants and byproducts, ensuring the isotopic integrity and purity of this compound.
Alternative catalytic halogen exchange methods offer potential routes but require further adaptation for deuterium-labeled compounds.
Chemical Reactions Analysis
Types of Reactions: Chloroethane-1,1-d2 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, resulting in the formation of deuterated ethanol.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form deuterated ethene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include potassium hydroxide in an alcoholic solvent like propan-1-ol.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used under elevated temperatures.
Major Products:
Substitution: Deuterated ethanol (CH3CD2OH)
Elimination: Deuterated ethene (CH2=CD2)
Scientific Research Applications
Analytical Chemistry
Chloroethane-1,1-d2 serves as a valuable internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling. The presence of deuterium allows for precise quantification and differentiation from non-deuterated compounds.
Key Uses:
- NMR Spectroscopy: The deuterated compound can be used to calibrate NMR instruments, enhancing the accuracy of spectral data by reducing the background noise associated with hydrogen signals.
- Mass Spectrometry: It acts as an internal standard for quantitative analysis, allowing researchers to correct for variations in ionization efficiency between samples.
Environmental Studies
This compound is utilized in environmental research to trace the fate and transport of chloroethane in ecosystems. Its isotopic labeling helps in identifying sources of contamination and understanding degradation pathways.
Applications:
- Contaminant Tracking: Researchers use this compound to trace the movement of chloroethane in groundwater studies, helping to delineate contamination plumes.
- Degradation Studies: The compound aids in studying the degradation processes of chlorinated solvents under various environmental conditions, providing insights into remediation strategies.
Toxicological Research
The toxicological profile of this compound is essential for assessing its safety and health effects. Studies involving this compound help elucidate the mechanisms of toxicity associated with chlorinated hydrocarbons.
Research Findings:
- Developmental Toxicity: Investigations have shown that exposure to chloroethane can lead to developmental effects in animal models. For instance, studies on CF-1 mice indicated that high concentrations resulted in decreased body weight and abnormal locomotor activity during gestation periods .
- Genetic Toxicology: Research using this compound has been conducted to evaluate its mutagenic potential. In vitro assays involving Salmonella typhimurium have been employed to assess genetic damage caused by exposure .
Case Studies
Several case studies highlight the practical applications of this compound in various research contexts:
Mechanism of Action
The mechanism of action of chloroethane-1,1-d2 in chemical reactions involves the replacement of hydrogen atoms with deuterium, which affects the reaction kinetics due to the kinetic isotope effect. This effect arises because deuterium has a greater mass than hydrogen, leading to slower reaction rates for bond-breaking processes involving deuterium . In nucleophilic substitution reactions, the deuterium atoms influence the transition state, resulting in different reaction rates compared to non-deuterated analogs .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
Chloroethane-1,1-d2 belongs to the family of 1,1-disubstituted ethanes. Key structural analogs include:
- 1,1-Dichloroethane (C₂H₄Cl₂): Substitutes both hydrogens at the 1,1-positions with chlorine atoms .
- 1-Chloro-1,1-difluoroethane (C₂H₃ClF₂): Replaces two hydrogens with fluorine and one with chlorine .
- 2-Chloro-1,1-diethoxyethane (C₆H₁₃ClO₂): Features ethoxy groups at the 1,1-positions and a chlorine at the 2-position .
Deuterium substitution in this compound reduces vibrational entropy and alters bond strengths compared to non-deuterated analogs, impacting reactivity and spectroscopic behavior .
Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Solubility |
|---|---|---|---|---|---|
| This compound | C₂H₃D₂Cl | ~100.98 | N/A | N/A | N/A |
| 1,1-Dichloroethane | C₂H₄Cl₂ | 98.96 | 78 | 0.89 | Miscible in water |
| 1-Chloro-1,1-difluoroethane | C₂H₃ClF₂ | 100.50 | -9.5* | 1.12* | Low water solubility |
| 2-Chloro-1,1-diethoxyethane | C₆H₁₃ClO₂ | 152.62 | N/A | N/A | Soluble in organic solvents |
*Data for 1-Chloro-1,1-difluoroethane inferred from analogous fluorinated compounds . This compound lacks explicit data due to its specialized use as a standard .
Chemical Reactivity
- 1,1-Dichloroethane : Undergoes dehydrohalogenation to form vinyl chloride or hydrolysis to produce acetic acid under alkaline conditions .
- This compound: Deuterium substitution slows reaction kinetics (kinetic isotope effect), making it less reactive in radical chain reactions compared to non-deuterated analogs .
- 1-Chloro-1,1-difluoroethane : Stable under ambient conditions but decomposes at high temperatures, releasing hydrogen chloride and fluorine compounds .
Toxicity and Environmental Impact
- This compound: No direct toxicity data, but deuterated compounds are generally considered less biologically active due to isotopic effects .
- Dichlorodiphenyldichloroethane (DDD) : Persistent organic pollutant (POP) with bioaccumulative properties; regulated under Stockholm Convention .
Research Findings and Data Gaps
- Analytical Utility : this compound's deuterium labeling enhances precision in detecting trace-level VOCs, critical for compliance with standards like HJ 639-2012 (water quality testing) .
- Structural Comparisons : EPA's risk evaluations highlight that 1,1-dichloroethane's structural similarity to other chlorinated solvents correlates with shared metabolic pathways (e.g., cytochrome P450-mediated oxidation) .
- Data Limitations : Physical properties for this compound (e.g., boiling point, solubility) remain uncharacterized in open literature, necessitating further study .
Biological Activity
Chloroethane-1,1-d2, a deuterated form of chloroethane (ethyl chloride), has garnered attention in various biological studies due to its potential applications in pharmacology and toxicology. This article discusses its biological activity, including synthesis, receptor interactions, and toxicity profiles based on diverse research findings.
This compound (C2H5Cl) is characterized by the presence of deuterium isotopes at the first carbon atom. This modification can influence its metabolic pathways and biological interactions compared to non-deuterated chloroethane. The synthesis of this compound typically involves the reaction of deuterated ethylene with hydrochloric acid or other chlorinating agents under controlled conditions to ensure purity and isotopic integrity .
Receptor Interactions
Research indicates that this compound may exhibit agonistic properties on various receptors. For instance, studies have identified compounds with structural similarities that demonstrate agonistic activity on dopamine D2/D3 and serotonin 5-HT1A receptors. These receptors are crucial in the modulation of neurotransmitter systems, which are implicated in numerous neuropsychiatric disorders .
In a comparative study of receptor activity, compounds derived from this compound were shown to have varying efficacy on D2/D3/5-HT1A receptors. For example, compound 7b exhibited an EC50 value of 0.9 nmol/L for D2 receptors, indicating a potent agonistic effect .
Antimicrobial Activity
Chloroethane derivatives have also been evaluated for their antimicrobial properties. A series of chlorinated compounds demonstrated significant antibacterial activity against gram-positive bacteria and mycobacterial strains. Notably, certain derivatives showed submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that chloroethane derivatives could serve as potential candidates for antibiotic development .
Carcinogenicity Studies
Toxicological assessments have revealed that chloroethane can act as an alkylating agent with potential carcinogenic effects. In a two-year study involving F344/N rats and B6C3F1 mice, exposure to high concentrations of chloroethane resulted in an increased incidence of lung neoplasms in male mice and benign skin tumors in female rats . These findings highlight the need for caution in the handling and application of chloroethane in clinical settings.
Genetic Toxicology
Genetic toxicity studies indicated that chloroethane is mutagenic in certain bacterial strains, with positive responses observed in S. typhimurium strain TA1535 both with and without metabolic activation . This mutagenic potential raises concerns regarding its use in therapeutic contexts.
Summary of Research Findings
The following table summarizes key findings related to the biological activity and toxicological profiles of this compound:
Q & A
Q. What are the recommended methods for synthesizing Chloroethane-1,1-d₂ in laboratory settings?
Chloroethane-1,1-d₂ can be synthesized via halogen exchange reactions using deuterated precursors. For example, ethanol-d₆ may react with thionyl chloride (SOCl₂) under anhydrous conditions, followed by purification via fractional distillation. Isotopic purity must be confirmed using mass spectrometry, and reaction conditions (e.g., temperature, solvent selection) should align with protocols for analogous deuterated halides. Trace moisture must be excluded to prevent isotopic dilution .
Q. Which analytical techniques are most effective for characterizing Chloroethane-1,1-d₂ isotopic purity?
Nuclear magnetic resonance (^2H NMR) spectroscopy is critical for detecting deuterium positions, while gas chromatography-mass spectrometry (GC-MS) confirms molecular weight and isotopic distribution. Cross-validation with infrared (IR) spectroscopy ensures structural integrity. Method reproducibility should be confirmed through triplicate runs and comparison with certified reference materials. Documentation must adhere to EPA harmonized sampling protocols to ensure consistency .
Q. How should researchers handle and store Chloroethane-1,1-d₂ to minimize isotopic contamination?
Store in sealed, inert containers under nitrogen or argon to prevent exchange with ambient moisture. Use deuterated solvents (e.g., THF-d₈) for dilution. Waste must be segregated and processed by certified hazardous waste facilities to avoid environmental release, as outlined in chemical safety guidelines for halogenated compounds .
Advanced Research Questions
Q. How can researchers address kinetic isotope effects (KIEs) when using Chloroethane-1,1-d₂ in reaction mechanism studies?
Experimental designs should include comparative kinetic studies between protonated (CH₃CH₂Cl) and deuterated (CD₂HCH₂Cl) analogs. Use Arrhenius plots to quantify activation energy differences, and employ stopped-flow techniques to monitor transient intermediates. Statistical validation requires at least three independent replicates. Theoretical calculations (e.g., DFT) can model isotopic impacts on transition states, referencing validated computational protocols .
Q. What systematic approaches resolve contradictions in toxicological data across Chloroethane-1,1-d₂ studies?
Conduct a weight-of-evidence analysis per EPA guidelines:
- Stratify data by exposure route (inhalation, oral, dermal) and dosage ranges (Table C-1 in ).
- Compare metabolic pathways across species (e.g., cytochrome P450 activity in rodents vs. primates).
- Evaluate analytical sensitivity (e.g., GC-MS detection limits) and confounding factors (e.g., solvent purity). Meta-analyses should employ sensitivity testing to identify outlier methodologies .
Q. How can isotopic labeling improve traceability in environmental fate studies of Chloroethane-1,1-d₂?
Use dual-isotope approaches (e.g., ¹³C and ²H labeling) to track degradation products in soil/water systems. Design microcosm experiments with controlled variables (pH, microbial activity) and analyze samples via high-resolution mass spectrometry (HRMS). Data must be cross-referenced with EPA exposure models (e.g., media-specific simulations) to validate environmental persistence estimates .
Q. What strategies ensure comprehensive literature retrieval for Chloroethane-1,1-d₂ research?
- Search databases (e.g., NIH RePORTER, TSCATS) using validated chemical identifiers (CAS 75-00-3, synonyms like "ethyl-d₂ chloride").
- Cross-reference regulatory documents (EPA Chemical Dashboard, FAO databases) for exposure and toxicity data.
- Use Boolean operators to combine terms (e.g., "deuterated chloroethane AND kinetic isotope effect") and filter peer-reviewed studies via systematic review frameworks .
Methodological Considerations
- Data Validation : Ensure reproducibility by adhering to ASTM/EURO norms for deuterated compounds. Report detection limits, calibration curves, and instrument parameters in detail .
- Ethical Compliance : Follow institutional review board (IRB) guidelines when handling toxicological data, balancing open science principles with safety regulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
